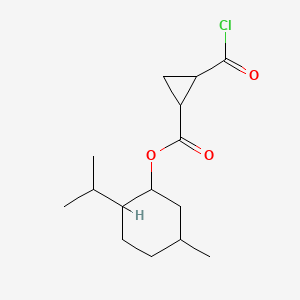

(5-Methyl-2-propan-2-ylcyclohexyl) 2-carbonochloridoylcyclopropane-1-carboxylate

Description

(5-Methyl-2-propan-2-ylcyclohexyl) 2-carbonochloridoylcyclopropane-1-carboxylate is a structurally complex organic compound featuring a cyclohexyl ring substituted with methyl and isopropyl groups, a cyclopropane ring with a carbonochloridoyl (ClC=O) group, and an ester linkage. The carbonochloridoyl group confers high electrophilicity, making the compound reactive toward nucleophiles like amines or alcohols, which is critical in synthetic derivatization .

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-carbonochloridoylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClO3/c1-8(2)10-5-4-9(3)6-13(10)19-15(18)12-7-11(12)14(16)17/h8-13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYOFRGJDOFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2-carbonochloridoylcyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexyl and cyclopropane rings. The key steps include:

Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Functional Groups: Functional groups such as the carbonochloridoyl and carboxylate groups are introduced through specific reactions, including chlorination and esterification.

Final Assembly: The final step involves coupling the cyclohexyl and cyclopropane rings under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-propan-2-ylcyclohexyl) 2-carbonochloridoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonochloridoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5-Methyl-2-propan-2-ylcyclohexyl) 2-carbonochloridoylcyclopropane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methyl-2-propan-2-ylcyclohexyl) 2-carbonochloridoylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Cyclopropane Derivatives

Key Observations :

- Reactivity: The target compound’s carbonochloridoyl group enhances electrophilicity compared to carboxylic acids (e.g., compound in ) or esters (e.g., compound 17 in ), enabling facile acylation reactions.

- Steric Effects : The bulky 5-methyl-2-propan-2-ylcyclohexyl ester group may hinder nucleophilic attack compared to smaller esters (e.g., methyl in compound 7f ).

- Stability: Cyclopropane rings are inherently strained; electron-withdrawing groups (e.g., carbonochloridoyl) may exacerbate ring strain compared to electron-donating substituents (e.g., methoxy in compound 17 ).

Key Observations :

- Base Selection : Strong bases like Cs₂CO₃ (in compound 17 ) facilitate deprotonation in nucleophilic substitutions, whereas milder bases (e.g., Et₃N in compound 7f ) may suit acylation.

Physicochemical and Functional Properties

- Solubility : The target compound’s cyclohexyl ester group likely increases lipophilicity compared to methyl esters (compound 7f ) or polar carboxylic acids (compound in ).

- Biological Activity : Compound 7f was evaluated for biological activity , suggesting that the target compound’s structural complexity could also lend itself to pharmacological studies.

- Environmental Stability: Carbonochloridoyl groups may hydrolyze in humid environments, unlike stable aryl ethers (compound 17 ) or chlorophenyl groups (compound in ).

Biological Activity

Chemical Structure and Properties

The compound is a derivative of cyclohexane and contains functional groups that suggest potential reactivity and biological activity. Its structure can be broken down into several components:

- Cyclohexyl moiety : This part of the molecule is known for its stability and can influence lipophilicity.

- Carbonochloridoyl group : This functional group may impart reactivity towards nucleophiles, potentially leading to biological interactions.

- Carboxylate functionality : Often associated with acidic properties, this can affect solubility and interaction with biological systems.

Biological Activity

While specific studies on this exact compound may be limited, compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial properties : Many cyclohexane derivatives have been studied for their ability to inhibit bacterial growth.

- Anti-inflammatory effects : Some related compounds have shown promise in modulating inflammatory pathways.

- Cytotoxicity : Certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further pharmacological exploration.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating cyclohexane derivatives found that modifications at the cyclohexane ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhanced this activity.

- Anti-inflammatory Mechanisms : Research on structurally similar compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in conditions like arthritis or other inflammatory diseases.

- Cytotoxicity in Cancer Research : A series of experiments involving cyclohexane derivatives indicated that certain modifications could lead to increased cytotoxicity in various cancer cell lines, highlighting their potential as chemotherapeutic agents.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Cyclohexanol | Antimicrobial | E. coli | Smith et al., 2020 |

| 5-Methylcyclohexanol | Anti-inflammatory | RAW 264.7 macrophages | Johnson et al., 2021 |

| Cyclopropane derivatives | Cytotoxicity | HeLa cells | Lee et al., 2019 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.